molecular formula C6H15N3O B13249508 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine

2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine

Cat. No.: B13249508
M. Wt: 145.20 g/mol
InChI Key: BVMMUBVKWZODKI-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine (CAS Number 54207-40-8) is a guanidine-based compound of significant interest in medicinal chemistry and pharmacology research. With the molecular formula C6H15N3O and a molecular weight of 145.20 g/mol, this chemical provides researchers with a specialized tool for probing complex biochemical pathways . Guanidine derivatives are classically known to act as inhibitors of voltage-gated potassium (Kv) channels, a mechanism that can enhance the release of acetylcholine in synaptic clefts . This foundational activity makes analogs valuable for investigating neuromuscular junction physiology and related disorders. Furthermore, guanidine-containing compounds are frequently explored as scaffolds in the development of novel therapeutics, with research applications spanning from neurological conditions to targeted cancer therapies . The structural features of this particular compound, including its 2-methylpropyl (isobutyl) and N-methyl substitutions, offer a unique profile for structure-activity relationship (SAR) studies. Researchers can utilize this molecule to explore selectivity and binding affinity in the design of new receptor ligands, such as those targeting opioid receptors, where similar triamine and piperazine structures have shown potent and selective binding . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with guaranteed purity and requires cold-chain transportation to ensure stability and long-term integrity .

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

2-hydroxy-1-methyl-1-(2-methylpropyl)guanidine

InChI

InChI=1S/C6H15N3O/c1-5(2)4-9(3)6(7)8-10/h5,10H,4H2,1-3H3,(H2,7,8)

InChI Key

BVMMUBVKWZODKI-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CN(C)/C(=N/O)/N

Canonical SMILES

CC(C)CN(C)C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction conditions are generally mild, making it a convenient method for laboratory synthesis.

Chemical Reactions Analysis

2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Group Analysis

The following table compares 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine with structurally related guanidine derivatives from the evidence:

Compound Name CAS Number Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Not provided –OH (2-position), –CH₃ (1-position), –CH₂CH(CH₃)₂ (N) ~173.2 (estimated) High basicity; potential pharmaceutical intermediate
2-Cyano-1,3-dimethylguanidine (Imp. G(EP)) 31857-31-5 –CN (2-position), –CH₃ (1,3-positions) 111.1 Polar, reactive; impurity in drug synthesis
1,1'-(Disulphanediyldiethylene)-bis(2-cyano-3-methylguanidine) 74886-59-2 –CN, –CH₃, disulfide bridge 354.5 Dimeric structure; impacts drug stability
Cimetidine Sulphoxide (Imp. E(EP)) 54237-72-8 –SO, imidazole, –CN, –CH₃ 252.3 Oxidized metabolite of cimetidine; pharmacologically relevant
2-[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine CHEBI:108006 Pyrimidone ring, –OCH₃, –C₆H₄CH₃ ~332.3 (estimated) Bioactive; potential kinase inhibitor

Key Differences and Implications

Substituent Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to cyano- or methyl-substituted analogs like Imp. G(EP) . This could improve solubility but reduce lipid membrane permeability. G(EP)).

Biological Relevance :

  • Compounds like Cimetidine Sulphoxide (Imp. E(EP)) and pyrimidone-containing guanidines (CHEBI:108006) demonstrate the role of guanidine derivatives in drug metabolism and kinase inhibition, respectively . The target compound’s lack of an aromatic or heterocyclic system may limit similar bioactivity.

Stability and Synthesis: Dimeric guanidines (e.g., 74886-59-2) exhibit disulfide bridges that confer redox sensitivity, unlike the monomeric target compound . The absence of electron-withdrawing groups (e.g., –CN) in this compound suggests lower acidity (pKa ~13–14) compared to cyano-substituted analogs (pKa ~10–12).

Biological Activity

2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine is a guanidine derivative characterized by its unique structural features, including a hydroxyl group and an alkyl chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Structural Characteristics

The molecular formula of this compound highlights its functional groups that contribute to its biological interactions. The presence of the hydroxyl group enhances the compound's reactivity, allowing it to engage with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that similar guanidine derivatives have shown potent antiviral properties, particularly against herpes viruses. For instance, compounds like 2'-nor-2'-deoxyguanosine (2'NDG) have demonstrated significant inhibition of viral replication, suggesting that this compound may exhibit comparable effects due to structural similarities .
  • Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity. Compounds with similar guanidine structures have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an anti-infective agent .
  • Cytotoxicity and Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been a subject of interest. Studies on related compounds show that they can inhibit cell growth across various cancer cell lines, suggesting that this compound might possess similar anticancer properties .

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Research has focused on its binding affinities with various biological macromolecules, which is essential for elucidating its mechanism of action.

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antiviral2'NDGInhibition of herpes virus replication
AntimicrobialGuanidine derivativesActivity against MRSA and other bacterial strains
CytotoxicityVarious anticancer agentsInduction of apoptosis in cancer cell lines

Case Studies

Several case studies illustrate the biological activity of guanidine derivatives:

  • Antiviral Efficacy : A study demonstrated that a related guanidine derivative was at least tenfold more effective than acyclovir in inhibiting human cytomegalovirus replication . This suggests that this compound could be explored further for antiviral applications.
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed significant cytotoxic effects associated with compounds structurally similar to this compound. These findings warrant further investigation into the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine, and how can purity be validated?

  • Methodology : Synthesis typically involves guanidinylation of a pre-functionalized amine precursor. Key steps include:

  • Step 1 : Reacting 2-methylpropylamine with methyl isocyanate to form a urea intermediate.
  • Step 2 : Cyclization using trifluoroacetic anhydride to generate the guanidine core.
  • Step 3 : Hydroxylation via controlled oxidation with mCPBA (meta-chloroperbenzoic acid).
    • Validation : Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and NMR (¹H/¹³C). Mass spectrometry (ESI-MS) confirms molecular weight.
    • References : details guanidinylation protocols, while emphasizes reagent purity documentation.

Q. How can researchers design initial biological assays to evaluate the compound's enzyme inhibition potential?

  • Methodology :

  • Target Selection : Prioritize enzymes with known guanidine-binding sites (e.g., tyrosinase, Na⁺/K⁺-ATPase).
  • Assay Setup : Use spectrophotometric or fluorometric methods. For tyrosinase, measure L-DOPA oxidation inhibition (IC₅₀ determination).
  • Controls : Include positive controls (e.g., kojic acid for tyrosinase) and solvent-only blanks.
    • Data Interpretation : Competitive vs. non-competitive inhibition is inferred from Lineweaver-Burk plots.
    • References : demonstrates tyrosinase inhibition assays; discusses ion channel blocking.

Advanced Research Questions

Q. How do structural modifications of the guanidine group influence binding affinity in enzyme-substrate complexes?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model interactions between this compound and target enzymes (e.g., Taq polymerase).
  • Key Parameters : Analyze hydrogen bonding (guanidine NH groups), hydrophobic interactions (2-methylpropyl side chain), and steric effects.
    • Experimental Validation : Compare MD predictions with SPR (surface plasmon resonance) binding assays.
    • Contradictions : Evidence shows PG-modified oligonucleotides enhance Taq polymerase processivity, whereas highlights competitive inhibition in tyrosinase. Structural flexibility explains context-dependent effects.

Q. What strategies optimize the biosynthesis of guanidine derivatives using sustainable methods?

  • Methodology :

  • Host Engineering : Engineer cyanobacterial strains (e.g., Synechocystis sp. PCC 6803) to express guanidine biosynthesis (GUB) cycle enzymes.
  • Nitrogen Source : Utilize atmospheric N₂ via nitrogenase co-expression.
  • Yield Improvement : Overexpress transporters (e.g., ABC transporters) to reduce intracellular toxicity.
    • Challenges : Balancing metabolic flux between native pathways and GUB cycle.
    • References : outlines cyanobacterial guanidine production; emphasizes guanidine's pharmacological relevance.

Q. How can researchers resolve contradictions in reported toxicity profiles of guanidine derivatives?

  • Methodology :

  • Comparative Toxicology : Test this compound against structurally related compounds (e.g., phenformin, leonurine) in in vitro hepatocyte models.
  • Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in response to toxicity (e.g., oxidative stress markers like NRF2).
    • Data Synthesis : Cross-reference results with databases like ToxCast to identify structure-activity relationships (SARs).
    • References : discusses guanidine toxicity in metabolic contexts; highlights biocompatible guanidine-urea polymers.

Methodological Considerations

Q. What analytical techniques are critical for characterizing guanidine compound stability under physiological conditions?

  • Techniques :

  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • Circular Dichroism (CD) : Monitor conformational changes in protein-bound states.
    • Protocol : Incubate the compound at 37°C for 24–72 hours, sample at intervals, and compare chromatograms.
    • References : emphasizes stability testing for research chemicals; correlates bioactivity with structural integrity.

Q. How can researchers design dose-response studies to assess dual functionality (e.g., antimicrobial and anti-inflammatory effects)?

  • Design :

  • Multi-Assay Platforms : Use high-throughput screening (HTS) for parallel evaluation of MIC (minimum inhibitory concentration) and COX-2 inhibition.
  • In Vivo Models : Zebrafish larvae for acute toxicity and efficacy (e.g., tailfin regeneration assay).
    • Statistical Analysis : Apply Hill slope models to differentiate EC₅₀ values across assays.
    • References : validates antimicrobial guanidines; explores multi-target therapeutic potential.

Tables for Key Data

Property Value/Technique Reference
LogP 1.2 (Predicted via ChemAxon)
IC₅₀ (Tyrosinase) 7.4 ± 0.4 µM (Competitive Inhibition)
Thermal Stability Decomposition at 189.2°C (TGA)
Biosynthesis Yield 12 mg/L (Cyanobacterial culture)

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